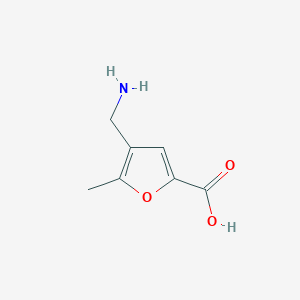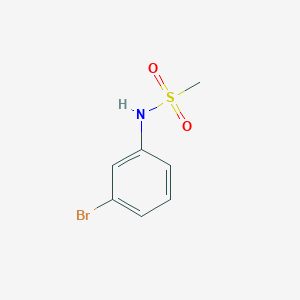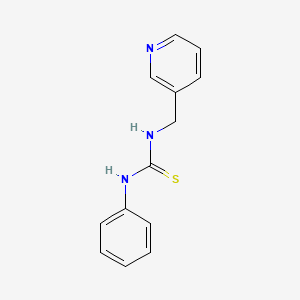
双(氯甲基)硫醚
描述
Bis(chloromethyl) sulfide is a useful research compound. Its molecular formula is C2H4Cl2S and its molecular weight is 131.02 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(chloromethyl) sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(chloromethyl) sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(chloromethyl) sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 聚合物合成和性质
- 双(2-噻吩基)硫醚的氯甲基化导致形成一种新型聚合物,该聚合物在有机半导体中具有潜在应用。这种聚合物是通过初级氯甲基化产物与初始硫醚快速缩聚的过程制成的,从而得到一种由硫原子和亚甲基交替分隔的噻吩环材料 (Papernaya 等人,2002)。
2. 化学战剂的检测
- 双(氯甲基)硫醚(称为芥子气)具有可用于模拟和研究化学战剂检测的类似物。合成了一种用于检测芥子气模拟物 2-氯乙基乙基硫醚的金属有机骨架 (MOF) 材料。这种用荧光素官能化的材料显示出作为芥子气模拟物的痕量级检测的灵敏荧光探针的潜力 (Abuzalat 等人,2021)。
3. 毒理学研究和对策
- 双(氯甲基)硫醚因其起泡(水疱)作用而被广泛研究,特别是作为一种化学战剂。利用体外人类皮肤模型的研究提供了对皮肤损伤机制和潜在治疗方法的见解。这些模型成功地复制了体内效果,如基底角质形成细胞凋亡和微水疱形成,有助于制定预防和治疗硫芥子引起的病理学的策略 (Hayden 等人,2009)。
4. 化学试剂破坏
- 双(氯甲基)硫醚的降解对于化学战剂的去污至关重要。研究重点是开发使用环境空气选择性氧化硫芥子的无溶剂固体催化剂。这种方法是环保的,并提供了比色检测能力,在接触试剂后变色。此类催化剂为含硫化学战剂的解毒提供了一种安全有效的途径 (Collins-Wildman 等人,2021)。
5. 化学武器公约 (CWC) 合规性
- 对双(氯甲基)硫醚及其卤素类似物的研究有助于了解 CWC 未涵盖的化学战剂。这些物质可作为测试去污过程和研究反应动力学的安全替代品,而无需使用危险试剂。它们的合成和分析有助于在确保安全和遵守国际公约的同时保持可信的结果 (Sura 等人,2021)。
作用机制
Target of Action
Bis(chloromethyl) sulfide is a nonspecific toxin that primarily targets macromolecules such as DNA, RNA, and proteins . It is a strong alkylating agent, which means it can introduce an alkyl group into these macromolecules, disrupting their normal function .
Mode of Action
The compound interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bis(chloromethyl) sulfide to its target molecule. This can lead to changes in the target molecule’s structure and function, potentially causing damage or dysfunction .
Result of Action
The alkylation of DNA, RNA, and proteins by bis(chloromethyl) sulfide can lead to a variety of molecular and cellular effects. These can include DNA damage, disruption of RNA function, and alteration of protein structure and function. These changes can ultimately lead to cell death .
安全和危害
Bis(chloromethyl) sulfide is classified as a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
生化分析
Biochemical Properties
Bis(chloromethyl) sulfide plays a significant role in biochemical reactions due to its strong alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. This compound is known to react with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins and the nitrogen atoms in nucleic acids. These interactions can result in the inhibition of enzyme activity, disruption of protein function, and damage to DNA and RNA .
Cellular Effects
The effects of bis(chloromethyl) sulfide on cells are profound and varied. It has been shown to induce cytotoxicity in various cell types, including epithelial cells, fibroblasts, and immune cells. Bis(chloromethyl) sulfide can disrupt cell signaling pathways, leading to altered gene expression and impaired cellular metabolism. It has been observed to cause oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components .
Molecular Mechanism
At the molecular level, bis(chloromethyl) sulfide exerts its effects through the formation of covalent bonds with biomolecules. This alkylation process can inhibit enzyme activity by modifying the active sites of enzymes or by cross-linking proteins, thereby disrupting their normal function. Additionally, bis(chloromethyl) sulfide can cause DNA damage by forming adducts with nucleotides, leading to mutations and impaired DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(chloromethyl) sulfide can change over time. The compound is relatively stable under standard conditions but can degrade upon exposure to light and heat. Long-term exposure to bis(chloromethyl) sulfide has been shown to result in persistent cellular damage, including chronic oxidative stress and sustained inhibition of enzyme activity. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of bis(chloromethyl) sulfide vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and transient changes in cellular function. At higher doses, bis(chloromethyl) sulfide can induce severe toxicity, including tissue necrosis, organ damage, and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Bis(chloromethyl) sulfide is involved in various metabolic pathways, primarily through its interactions with enzymes involved in sulfur metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, bis(chloromethyl) sulfide is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of bis(chloromethyl) sulfide can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, bis(chloromethyl) sulfide can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to genotoxic effects .
属性
IUPAC Name |
chloro(chloromethylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFIIWBVJKVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340542 | |
| Record name | Bis(chloromethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-44-7 | |
| Record name | Bis(chloromethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(chloromethyl) sulfide in the synthesis of Bis(mercaptomethyl)sulfide?
A1: Bis(chloromethyl) sulfide serves as a crucial intermediate in the synthesis of Bis(mercaptomethyl)sulfide. [] The synthesis, as described in the research, starts with 1,3,5-trithiohexane reacting with dichlorodisulfane to yield Bis(chloromethyl) sulfide. This compound then undergoes further reactions to ultimately produce Bis(mercaptomethyl)sulfide.
Q2: Can you elaborate on the subsequent steps involved in the synthesis of Bis(mercaptomethyl)sulfide from Bis(chloromethyl) sulfide?
A2: While the provided abstract doesn't detail the specific reaction mechanisms, it mentions that Bis(chloromethyl) sulfide is converted to polymeric bisthiomethylsulfide. [] This polymeric form is then cleaved in liquid ammonia using sodium, resulting in the final product, Bis(mercaptomethyl)sulfide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)






